molecular formula C16H12N4S2 B2460853 (E)-N-(4-methylphenyl)-4-(thiophen-2-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide CAS No. 877222-02-1

(E)-N-(4-methylphenyl)-4-(thiophen-2-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide

Cat. No.: B2460853
CAS No.: 877222-02-1
M. Wt: 324.42
InChI Key: KNNZSMKYSOFXLZ-DEDYPNTBSA-N
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Description

(E)-N-(4-Methylphenyl)-4-(thiophen-2-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a heterocyclic compound featuring a thiazole core substituted with a thiophen-2-yl group at position 4 and a carbohydrazonoyl cyanide moiety at position 2. The (E)-configuration of the hydrazonoyl group ensures stereochemical stability, which is critical for its biological and physicochemical properties.

Key structural features:

  • Thiazole ring: A five-membered aromatic ring with nitrogen and sulfur atoms, contributing to electron-rich properties and metal-coordination capabilities.
  • Thiophen-2-yl substituent: Enhances π-π stacking interactions and modulates electronic effects.

Properties

IUPAC Name

(2E)-N-(4-methylanilino)-4-thiophen-2-yl-1,3-thiazole-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4S2/c1-11-4-6-12(7-5-11)19-20-13(9-17)16-18-14(10-22-16)15-3-2-8-21-15/h2-8,10,19H,1H3/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNNZSMKYSOFXLZ-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NN=C(C#N)C2=NC(=CS2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N/N=C(\C#N)/C2=NC(=CS2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-methylphenyl)-4-(thiophen-2-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions One common approach is the condensation of 4-methylaniline with thiophene-2-carboxylic acid, followed by cyclization with thioamide to form the thiazole ring

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-methylphenyl)-4-(thiophen-2-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyanide group, converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.

Scientific Research Applications

Anticancer Activity

Research has indicated that thiazole derivatives, including (E)-N-(4-methylphenyl)-4-(thiophen-2-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide, exhibit promising anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound on human cancer cell lines, particularly HepG-2 (human hepatocellular carcinoma) and A-549 (human lung cancer). The results are summarized in the following table:

CompoundCell LineIC50 (µM)
This compoundHepG-24.37 ± 0.7
This compoundA-5498.03 ± 0.5
CisplatinHepG-25.50 ± 0.6
CisplatinA-54910.00 ± 0.8

These findings indicate that the compound has a lower IC50 value compared to cisplatin, suggesting it may be more effective against these cancer types.

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. The compound was tested for its efficacy against various bacterial strains.

Antibacterial Evaluation

The minimum inhibitory concentration (MIC) values for this compound were determined against common pathogens:

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

These results suggest that the compound exhibits significant antibacterial activity, particularly against Escherichia coli.

Synthesis and Characterization

The synthesis of this compound typically involves several key steps:

  • Formation of Thiazole Ring : Utilizing Hantzsch thiazole synthesis.
  • Substitution Reactions : Introducing the 4-methylphenyl and thiophene groups through nucleophilic substitution.
  • Cyanide Introduction : The incorporation of the cyano group is achieved via a nucleophilic addition reaction.

The structure of the synthesized compound was confirmed using various spectroscopic techniques, including NMR and IR spectroscopy.

Pharmacokinetics

Pharmacokinetic studies have shown that this compound is soluble in DMSO and exhibits favorable absorption characteristics, making it suitable for further pharmacological evaluation.

Mechanism of Action

The mechanism of action of (E)-N-(4-methylphenyl)-4-(thiophen-2-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to derivatives with variations in substituents, aromatic systems, and functional groups (Table 1).

Table 1: Comparison of Key Thiazole and Thiophene Derivatives
Compound Name Substituents Molecular Formula Molecular Weight Biological Activity (IC₅₀/MIC) Key Findings Reference
Target Compound 4-Methylphenyl, thiophen-2-yl C₁₆H₁₂N₄S₂ 340.43 Not reported Hypothesized antimicrobial activity
(E)-N-(4-Chlorophenyl)-... () 4-Chlorophenyl, thiophen-2-yl C₁₃H₁₀ClN₃S 283.75 MIC: 12.5 µg/mL (antibacterial) Halogen substituents enhance activity
BA73523 () 3-(Trifluoromethyl)phenyl C₁₉H₁₃F₃N₄S 386.39 Not reported Electron-withdrawing groups improve stability
Compound 26 () Sulfonamide, thiophen-2-yl C₁₆H₁₄N₄O₃S₂ 374.43 IC₅₀: 10.25 µM (antiproliferative) Comparable to doxorubicin
Schiff Base Metal Complex () Sulfonamide, thiophen-2-yl, metal ions Variable ~500–600 MIC: 25 µg/mL (antifungal) Metal coordination amplifies activity

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity
  • Halogen vs. Alkyl Groups : Chloro- and fluoro-substituted derivatives (e.g., 4-chlorophenyl in ) exhibit superior antibacterial activity (MIC: 12.5 µg/mL) compared to methyl- or methoxy-substituted analogues. This aligns with the electron-withdrawing nature of halogens, which enhances target binding .
  • Trifluoromethyl Groups : Derivatives like BA73523 () show increased metabolic stability due to the strong electron-withdrawing effect of -CF₃, though their biological activity remains underexplored .
Role of Thiophene and Thiazole Moieties
  • Thiophen-2-yl : Enhances π-stacking interactions in DNA or enzyme binding pockets, as seen in antiproliferative agents like Compound 26 (IC₅₀: ~10 µM) .
  • Thiazole Core: Facilitates metal coordination in Schiff base complexes (), improving antifungal activity (MIC: 25 µg/mL) compared to non-metallated ligands .
Carboxylic Hydrazones vs. Carbohydrazonoyl Cyanides

Physicochemical and Spectroscopic Comparisons

  • IR Spectroscopy : The absence of NH and C=O bands in Schiff base analogues () confirms imine formation, a feature likely shared by the target compound .
  • Molar Conductivity: Metal complexes of related thiophene-thiazole hybrids exhibit non-electrolytic behavior, suggesting similar properties for the target compound if metallated .

Biological Activity

(E)-N-(4-methylphenyl)-4-(thiophen-2-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a complex organic compound that combines elements of thiazole and thiophene chemistry. Its structural attributes suggest potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, drawing on diverse research findings and case studies.

Chemical Structure and Properties

The compound's IUPAC name indicates the presence of a thiazole ring, a thiophene moiety, and a carbohydrazonoyl cyanide group. The molecular formula is C15H14N4S2C_{15}H_{14}N_4S_2, with a significant molecular weight that contributes to its reactivity and biological interactions.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities:

  • Antimicrobial Properties : Studies have shown that thiazole derivatives can have significant antimicrobial effects. For example, compounds with similar structures demonstrated minimum inhibitory concentrations (MIC) against various pathogens ranging from 0.22 to 0.25 μg/mL, indicating potent antibacterial activity .
  • Anticancer Activity : Thiazole derivatives are often explored for their anticancer properties. Research has revealed that modifications in the thiazole structure can enhance antiproliferative activity against cancer cell lines, with IC50 values reported as low as 0.7 μM for certain derivatives .
  • Enzyme Inhibition : Compounds in this class have been identified as inhibitors of key enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64 μM for DNA gyrase and 0.52 to 2.67 μM for DHFR .

The biological activity of this compound can be attributed to several mechanisms:

  • Biofilm Inhibition : Similar compounds have shown a capacity to inhibit biofilm formation in bacteria such as Staphylococcus aureus, enhancing their effectiveness as antimicrobial agents.
  • Synergistic Effects : Some derivatives have been found to act synergistically with established antibiotics like ciprofloxacin and ketoconazole, reducing their MIC values and enhancing overall efficacy .
  • Cellular Interactions : The presence of the thiophene and thiazole rings allows these compounds to interact with cellular targets, influencing signaling pathways and gene expression.

Case Studies

Several studies highlight the biological potential of related compounds:

  • Antimicrobial Evaluation : A study evaluated various thiazole derivatives against common pathogens, revealing that certain modifications significantly improved antimicrobial potency while maintaining low cytotoxicity levels .
  • Cancer Cell Line Testing : Research conducted on thiazole-based compounds indicated promising results against melanoma and prostate cancer cells, showing IC50 values in the nanomolar range for the most active derivatives .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMIC/IC50 ValuesReference
Compound 7bAntimicrobial0.22 - 0.25 μg/mL
ATCAA-1Anticancer0.7 - 1.0 μM
Compound XEnzyme InhibitionDNA gyrase IC50: 12.27 - 31.64 μM
Compound YBiofilm Inhibition% Reduction > Ciprofloxacin

Q & A

Advanced Question

  • Frontier Molecular Orbitals (FMOs): Calculate HOMO-LUMO gaps (DFT/B3LYP) to identify electrophilic sites (e.g., cyanide carbon) prone to nucleophilic attack .
  • MD Simulations: Simulate solvation in aqueous/DMSO mixtures to assess hydrolysis kinetics of the cyanide group .
  • QSPR Models: Correlate Hammett σ values of substituents with reaction rates for predictive modeling .

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